2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine
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Overview
Description
2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine is an organic compound that features a pyridine ring substituted with an amino group and a 1-amino-2-methyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and 2-methyl-2-propanol.
Formation of Intermediate: The carboxylic acid group is converted to an ester using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with ammonia or an amine to form the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol: This compound has a similar structure but lacks the pyridine ring.
2-Amino-2-methyl-1-propanol: Another similar compound with different functional groups.
Uniqueness
2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine is unique due to the presence of both the pyridine ring and the 1-amino-2-methyl-propyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(1-amino-2-methylpropyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVGWWBPJMTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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